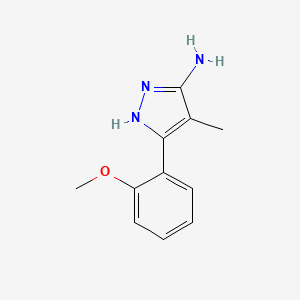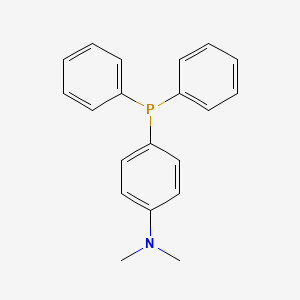
4-(Dimethylamino)phenyldiphenylphosphine
概要
説明
4-(Dimethylamino)phenyldiphenylphosphine is a chemical compound with the molecular formula (CH3)2NC6H4P(C6H5)2 . It is also known by other names such as 4-(Dimethylamino)triphenylphosphine, 4-(Diphenylphosphino)-N,N-dimethyl-benzenamine, and 4-(Diphenylphosphino)-N,N-dimethylaniline .
Molecular Structure Analysis
The molecular weight of this compound is 305.36 g/mol . The linear formula of this compound is (CH3)2NC6H4P(C6H5)2 .Chemical Reactions Analysis
This compound is used as a catalyst in several chemical reactions. These include the preparation of dicyano (aryl)cyclohexenecarboxylic acid esters via regioselective annulation, diastereoselective cycloaddition of styrenyl allenoates, interfacial carbonylation of methylbenzyl bromide, and hydroformylation of octene .Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a melting point range of 149.0 to 153.0 °C .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of 4-(Dimethylamino)phenyldiphenylphosphine, also known as 4-(Diphenylphosphino)-N,N-dimethylaniline, focusing on several unique applications:
Catalyst for Regioselective Annulation
This compound serves as a catalyst in the preparation of dicyano (aryl)cyclohexenecarboxylic acid esters via regioselective annulation, which is a method used to construct cyclic compounds with high precision .
Diastereoselective Cycloaddition
It is used in the diastereoselective cycloaddition of styrenyl allenoates, a process important for creating compounds with specific stereochemistry .
Interfacial Carbonylation
The compound acts as a catalyst in the interfacial carbonylation of methylbenzyl bromide, a reaction useful in organic synthesis .
Hydroformylation of Octene
This compound is utilized in the hydroformylation of octene, which involves adding a formyl group to an alkene to create aldehydes .
Reducing Agent for Peptide-Nucleic Acid Cleavage
It serves as a reducing agent for selectivity of disulfide-internally linked peptide-nucleic acid cleavage, which is significant in the study of peptides and nucleic acids .
Ligand for Cross-Coupling Reactions
This compound is suitable as a ligand for various cross-coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reaction .
Each application mentioned above represents a unique field where this compound plays a crucial role. The compound’s versatility in catalysis and synthesis highlights its importance in scientific research.
Sigma-Aldrich - Application of this compound MilliporeSigma - Applications and Reactions
作用機序
Target of Action
4-(Dimethylamino)phenyldiphenylphosphine, also known as 4-(Diphenylphosphino)-N,N-dimethylaniline, is primarily used as a ligand in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it acts as a catalyst to facilitate the reaction process .
Mode of Action
The compound interacts with its targets by binding to them and facilitating their reaction. It is particularly suitable for several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . In these reactions, the compound acts as a ligand, binding to a metal catalyst and increasing its reactivity .
Biochemical Pathways
The compound affects several biochemical pathways, depending on the specific reaction it is involved in. For example, it can facilitate the preparation of dicyano (aryl)cyclohexenecarboxylic acid esters via regioselective annulation, diastereoselective cycloaddition of styrenyl allenoates, interfacial carbonylation of methylbenzyl bromide, and hydroformylation of octene . The downstream effects of these reactions depend on the specific reactants and products involved.
Pharmacokinetics
Like other phosphine ligands, it is likely to have low bioavailability due to its large molecular weight (30535 g/mol) and poor solubility in water.
Result of Action
The primary result of the compound’s action is to facilitate chemical reactions, leading to the formation of new compounds . For example, it can act as a reducing agent for the selectivity of disulfide-internally linked peptide-nucleic acid cleavage . The specific molecular and cellular effects depend on the reaction and the compounds involved.
Safety and Hazards
特性
IUPAC Name |
4-diphenylphosphanyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEGBJDTWXTPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391555 | |
| Record name | 4-(Dimethylamino)phenyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
739-58-2 | |
| Record name | 4-(Dimethylamino)phenyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)phenyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical coordination behavior of 4-(Dimethylamino)phenyldiphenylphosphine with transition metals?
A1: this compound typically acts as a monodentate ligand, coordinating to transition metals through its phosphorus atom. This is exemplified in its reaction with diiron hexacarbonyl complexes, where it replaces one carbonyl ligand to form stable diiron complexes. [, ]
Q2: How does the presence of this compound influence the electrochemical properties of metal complexes?
A2: Studies have shown that the incorporation of this compound into diiron complexes can impact their electrochemical behavior. For instance, diiron propane-1,3-dithiolate complexes incorporating this ligand demonstrated catalytic activity for proton reduction to hydrogen gas in the presence of acetic acid. [] This suggests that the ligand can influence the electronic properties of the metal center, impacting its redox potential and catalytic activity.
Q3: Beyond metal complexes, what other applications have been explored for this compound?
A3: Researchers have explored the use of this compound in the development of multistimuli-responsive luminescent materials. For instance, a hybrid material incorporating copper iodide clusters and this compound exhibited color changes in response to temperature variations and mechanical force. [] This highlights the potential of this compound in designing smart materials with tunable properties.
Q4: Are there any studies exploring the biological activity of this compound or its metal complexes?
A4: Research has investigated the biological activity of silver(I) complexes containing this compound. One such complex, [silver(I) is this compound]Br, exhibited antiproliferative effects against human colorectal cancer cells (HT-29) in vitro. [] This suggests potential applications for this ligand and its metal complexes in medicinal chemistry, but further research is needed to fully understand their mechanism of action and therapeutic potential.
Q5: What spectroscopic techniques are commonly employed for characterizing this compound and its complexes?
A5: Characterization typically involves elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy (including ¹H, ¹³C, and ³¹P NMR), and X-ray crystallography for structural determination. These techniques provide information on elemental composition, functional groups, connectivity, and three-dimensional structure. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)




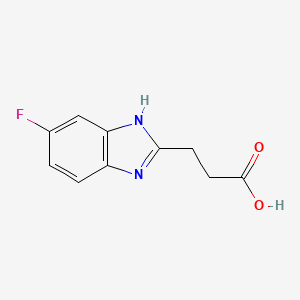
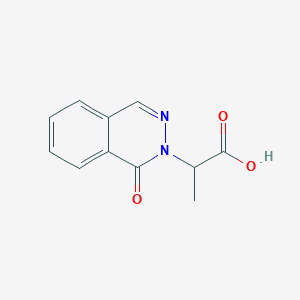
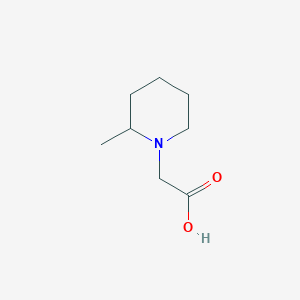
![2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B1306556.png)

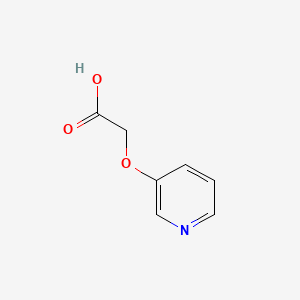
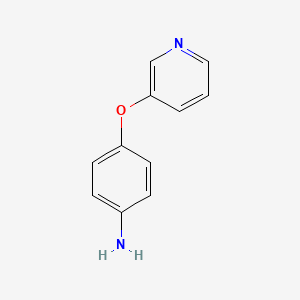
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306567.png)
